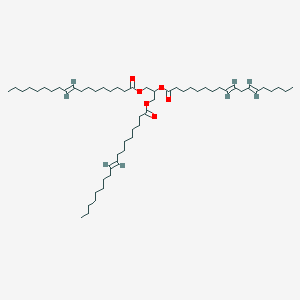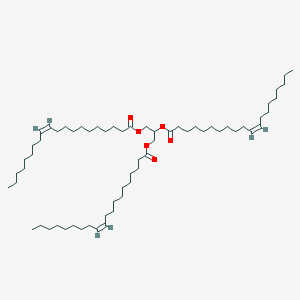![molecular formula C27H33N3O4 B3026284 3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid CAS No. 171347-75-4](/img/structure/B3026284.png)
3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid
Übersicht
Beschreibung
The compound 3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid is a complex molecule that appears to be related to the field of bioactive molecules with potential inhibitory effects on certain biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of the core structure to enhance the desired biological activity. For instance, the synthesis of indole-5-carboxylic acids with various substituents has been shown to yield potent inhibitors of human cytosolic phospholipase A2α (cPLA2α) . The process of racemization of a similar compound, (S)-3-Carbamoylmethyl-5-methylhexanoic acid, has been improved to achieve higher yields and shorter reaction times, indicating advancements in synthetic methodologies for such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using techniques such as single crystal X-ray diffraction. For example, the related compound 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid has been found to have a Y-shaped structure with specific dihedral angles contributing to its three-dimensional conformation . This information is crucial as the molecular geometry can significantly influence the interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be assessed by studying their frontier molecular orbitals, molecular electrostatic surface potential, atomic charges, and Fukui function. These parameters provide insights into the sites of chemical reactivity and potential interactions with enzymes or receptors. For instance, bond dissociation energy calculations for hydrogen and other single acyclic bonds have been performed to evaluate the degradation properties of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, metabolic stability, and bioavailability, are critical for their potential therapeutic application. The substitution at specific positions on the indole scaffold has been shown to affect these properties, with certain substituents leading to increased inhibitory potency and improved pharmacokinetic profiles . Additionally, the nonlinear optical properties of related compounds have been investigated, demonstrating their potential as materials with third-order nonlinear susceptibility .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Geometry
One significant application of compounds related to the requested chemical is in the study of crystal structures and molecular geometry. For instance, the crystal structure of a compound similar to the requested one, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, was analyzed, revealing important insights into amino acid molecular geometry and interactions in crystal forms. This research is crucial for understanding the structural properties of amino acids in various environments, which has implications in pharmaceutical and food industries (Jian Li, Zunjun Liang, & X. Tai, 2009).
Antimicrobial and Anti-inflammatory Activities
Another application is in the synthesis of novel compounds with potential biological activities. For instance, new derivatives containing the indole structure similar to the requested compound were synthesized and showed promising antimicrobial and anti-inflammatory activities. These findings are significant in the search for new therapeutic agents (Hemalatha Gadegoni & Sarangapani Manda, 2013).
Biological Activity Studies
Compounds with the indole structure, akin to the requested chemical, have also been used in the synthesis of Schiff bases. These bases were derived from Tryptophan, a similar indole-containing amino acid, and showed remarkable antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).
Inhibition of Enzymatic Activities
Further research includes the design and synthesis of indole-based compounds for inhibiting specific enzymatic activities, such as cytosolic phospholipase A2α. These compounds can be crucial in therapeutic applications, especially in treating conditions like inflammation and asthma (T. Tomoo et al., 2014).
Anticancer Activities
Lastly, indole-carboxylic acids derivatives, which are structurally related to the requested compound, have been synthesized and evaluated for anticancer activities. This illustrates the potential use of such compounds in cancer research and treatment strategies (A. Kryshchyshyn-Dylevych et al., 2020).
Eigenschaften
IUPAC Name |
3-[[3-(1H-indol-3-yl)-1-oxo-1-(1-phenylethylamino)propan-2-yl]carbamoyl]-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWNGOQQLJQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)